molecular formula C12H7NO2S2 B5797729 2-(2-thienyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

2-(2-thienyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5797729
M. Wt: 261.3 g/mol
InChI Key: KXALDPMLWMNCBR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as TTO, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

Multifunctional Properties and Synthesis

A study explored the synthesis of oxazol-5-one derivatives, focusing on their multifunctional properties, such as pH sensitivity and electropolymerizability. These derivatives exhibit strong cytotoxic activity on specific cancerous cell lines without affecting healthy cell lines, indicating their potential in targeted cancer therapy (Nazlı et al., 2020).

Ion-sensing Properties

Research on thiophene-based oxazol-5-one derivatives has shown that they possess high sensitivity and selectivity toward certain metal ions, particularly iron (III). These properties suggest their application in the field of chemical sensing and environmental monitoring (Çıkıt Şener et al., 2021).

Synthesis and Chemical Reactions

Another study focused on the efficient synthesis of bisoxazoles through copper(I)-catalyzed domino reactions. This method demonstrates broad substrate scope and excellent functional group compatibility, offering diverse applications in organic synthesis and drug development (Yugandar et al., 2013).

Photoreactive and Electrochromic Properties

The photoreactive and electrochromic properties of certain derivatives were explored, suggesting their potential in the development of advanced materials for electronic and photonic applications (Glaze et al., 1985).

Biomedical Applications

In the biomedical field, research has been conducted on derivatives of oxazol-5-one for their potential as inhibitors of human leukocyte elastase, which can be significant in the treatment of various inflammatory diseases (Gütschow et al., 1999).

Polymerization Abilities and Material Science

The polymerization abilities of certain oxazol-5-one fluorophores were studied, indicating their use in the development of polymers with specific optical properties, which can be crucial in material science and engineering (Urut et al., 2018).

properties

IUPAC Name

(4E)-2-thiophen-2-yl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S2/c14-12-9(7-8-3-1-5-16-8)13-11(15-12)10-4-2-6-17-10/h1-7H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALDPMLWMNCBR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-thienyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

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